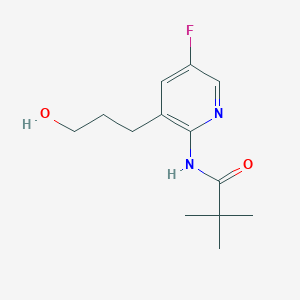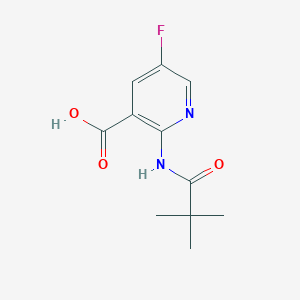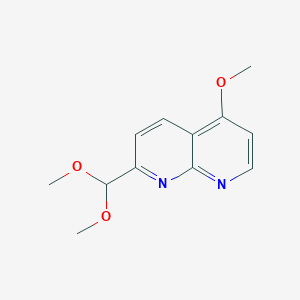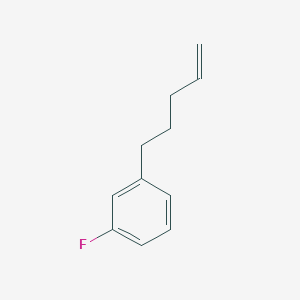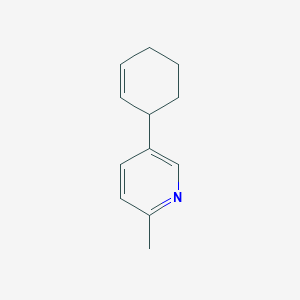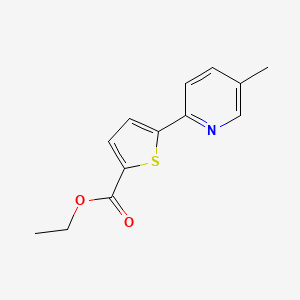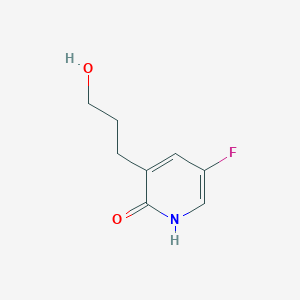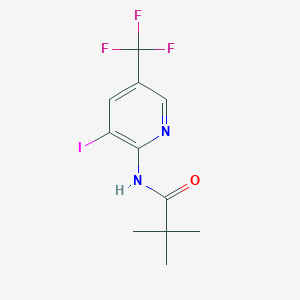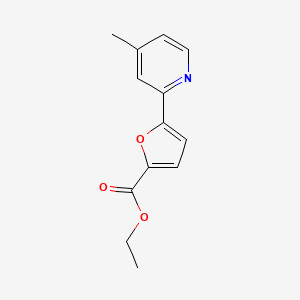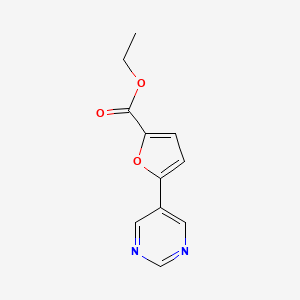
Ethyl 5-(5-pyrimidyl)-2-furoate
Vue d'ensemble
Description
Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .
Molecular Structure Analysis
The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .
Applications De Recherche Scientifique
-
Asymmetric Autocatalysis
- Field : Organic Chemistry
- Application : Pyrimidyl alkanol and related compounds were found to be asymmetric autocatalysts in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde and related aldehydes .
- Method : The very low enantiomeric excess (ee) of 2-alkynyl-5-pyrimidyl alkanol was significantly amplified to >99.5% ee with an increase in the amount .
- Results : Several origins of homochirality have been examined. Circularly polarized light, chiral quartz, and chiral crystals formed from achiral organic compounds such as glycine and carbon (13C/12C), nitrogen (15N/14N), oxygen (18O/16O), and hydrogen (D/H) chiral isotopomers were found to act as the origin of chirality in asymmetric autocatalysis .
-
Ferrocene-based Compounds
- Field : Electrochemistry
- Application : Ferrocene derivatives have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides .
- Method : The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98%. The derivatives have been characterized by 1H NMR, 13C NMR, IR, HRMS and elemental analysis .
- Results : Cyclic voltammetry studies revealed when the side group of ferrocenes were an electron-donating, lower oxidation was displayed. On the other hand, the strong electron-withdrawing group had a higher oxidation potential .
-
Pharmaceuticals
-
Electro-Optical Materials
- Field : Material Science
- Application : Ferrocenyl compounds are seen as a favorable component for electro-optical materials because of their rich chemistry .
- Method : Ferrocenyl-substituted calixarenes, 1,3,5-triazine and triphenylamine were synthesized by Pd‐catalyzed Sonogshira cross-coupling reaction and investigated for optical and electrochemical properties .
- Results : These compounds have strong donor–acceptor interaction and are promising molecular systems for photonic applications .
-
Protein Biosensors
-
Magnetically Active Nanocomposites
-
Electron Withdrawal and π-Bond Delocalization
-
As Ligands to Form Complexes with Some Metals
-
Anticancer Activity
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBIEMXDXADZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-pyrimidyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
